molecular formula C40H49NO15 B234414 Betaclamycin B CAS No. 143413-62-1

Betaclamycin B

Cat. No.: B234414
CAS No.: 143413-62-1
M. Wt: 783.8 g/mol
InChI Key: GOYNNCPGHOBFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betaclamycin B is a natural product found in Streptomyces galilaeus with data available.

Scientific Research Applications

Production and Antitumor Activity

  • Betaclamycin B (BCM-B) is produced through microbial conversion using specific mutant strains, such as strain 2HK-0134 derived from strain 7N-367. This process enhances BCM-B’s production, which has demonstrated higher antitumor activity in vivo against leukemic L1210 cell culture compared to BCM-A, its counterpart with A-type saccharide (Yoshimoto et al., 1992).

Applications Beyond Antimicrobial Activity

  • Secondary metabolites like BCM-B, commonly known for their antimicrobial properties, also exhibit diverse biological activities including antitumor, cholesterol-lowering, and immunosuppressant effects. For instance, polyene antibiotics and microbial natural products like BCM-B have been used against cancer (Vaishnav & Demain, 2011).

Potential Neuroprotective Effects

  • Some antibiotics, including BCM-B, might have neuroprotective effects independent of their anti-infective properties. For example, β-lactam antibiotics are believed to increase the expression of the glutamate transporter GLT1, which could alleviate neurological excitotoxicity in disorders like amyotrophic lateral sclerosis (Stock et al., 2013).

Properties

CAS No.

143413-62-1

Molecular Formula

C40H49NO15

Molecular Weight

783.8 g/mol

IUPAC Name

7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C40H49NO15/c1-7-40(49)14-24(28-31(38(40)48)35(47)29-30(34(28)46)33(45)27-18(32(29)44)9-8-10-20(27)42)54-25-11-19(41(5)6)36(16(3)50-25)55-26-13-22-37(17(4)51-26)56-39-23(53-22)12-21(43)15(2)52-39/h8-10,15-17,19,22-26,36-39,42,46-49H,7,11-14H2,1-6H3

InChI Key

GOYNNCPGHOBFCK-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O

Synonyms

betaclamycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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